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Compound of Interest

Compound Name: Z-VEID-AFC

Cat. No.: B3028536

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate
Z-VEID-AFC and its application in research, with a particular focus on its use in studying
apoptosis and neurodegenerative diseases. This document details the core principles of Z-
VEID-AFC, its mechanism of action, and provides structured data and detailed experimental
protocols for its use.

Core Principles of Z-VEID-AFC

Z-VEID-AFC is a synthetic peptide substrate specifically designed for the sensitive and specific
detection of caspase-6 activity. It consists of the tetrapeptide sequence Valine-Glutamate-
Isoleucine-Aspartic acid (VEID) conjugated to a fluorescent reporter molecule, 7-amino-4-
trifluoromethylcoumarin (AFC). The VEID sequence is a preferred recognition motif for
caspase-6, an executioner caspase that plays a critical role in the apoptotic cascade and has
been implicated in the pathology of several neurodegenerative disorders.

The fundamental principle behind Z-VEID-AFC lies in its fluorogenic nature. In its intact form,
the AFC fluorophore is non-fluorescent. Upon cleavage of the peptide backbone after the
aspartic acid residue by active caspase-6, the free AFC molecule is released, resulting in a
significant increase in fluorescence intensity. This direct relationship between caspase-6
activity and fluorescence emission allows for the quantitative measurement of enzyme kinetics
and the screening of potential inhibitors.
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Mechanism of Action

The mechanism of Z-VEID-AFC as a caspase-6 substrate is a straightforward enzymatic
reaction. Active caspase-6, a cysteine-aspartic protease, recognizes and binds to the VEID
tetrapeptide sequence of the substrate. The catalytic cysteine residue in the active site of
caspase-6 then attacks the peptide bond C-terminal to the aspartate residue. This proteolytic
cleavage liberates the AFC fluorophore, which, once freed from the quenching effects of the
peptide, exhibits strong fluorescence when excited with light at the appropriate wavelength.
The rate of AFC release is directly proportional to the concentration of active caspase-6 in the

sample.

Quantitative Data

The following tables summarize key quantitative data related to Z-VEID-AFC and caspase-6,

providing a basis for experimental design and data interpretation.

Table 1: Kinetic Constants of Z-VEID-AFC with Recombinant Human Caspase-6

Parameter Value Reference

Michaelis Constant (Km) 29 uM

Catalytic Rate Constant (kcat) 49s-1

Catalytic Efficiency (kcat/Km) 1.7 x 105 M-1s-1

Table 2: Substrate Specificity of Various Caspases for Fluorogenic Substrates
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Optimal Peptide

Caspase Substrate Example  Relative Activity
Sequence
Caspase-1 (WIY)EHD Ac-YVAD-AFC +++
Caspase-2 DEHD Ac-DEHD-AFC +++
Caspase-3 DEVD Ac-DEVD-AFC ++++
Caspase-4 LEHD Ac-LEHD-AFC ++
Caspase-5 (W/L)EHD Ac-WEHD-AFC ++
Caspase-6 VEID Ac-VEID-AFC ++++
Caspase-7 DEVD Ac-DEVD-AFC +++
Caspase-8 (LMETD Ac-IETD-AFC +H+
Caspase-9 LEHD Ac-LEHD-AFC +++
Caspase-10 AEVD Ac-AEVD-AFC ++

Relative activity is a qualitative representation of the enzyme's preference for the substrate.

Table 3: Spectroscopic Properties of Free AFC

Property Wavelength (nm)
Excitation Maximum (Aex) ~400 nm
Emission Maximum (Aem) ~505 nm

Experimental Protocols

This section provides a detailed methodology for a standard caspase-6 activity assay using Z-
VEID-AFC in a 96-well plate format. This protocol can be adapted for use with purified
recombinant caspase-6 or with cell lysates.

Reagent Preparation
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e Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NacCl, 10 mM DTT, 1 mM EDTA, 0.1% (w/v)
CHAPS, 10% (v/v) Glycerol. Prepare fresh DTT solution and add to the buffer immediately
before use.

o Z-VEID-AFC Stock Solution: Dissolve Z-VEID-AFC in sterile DMSO to a final concentration
of 10 mM. Store in aliquots at -20°C, protected from light.

o Cell Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NacCl, 0.1% (w/v) CHAPS, 1 mM EDTA,
10% (v/v) Glycerol. Protease inhibitors other than those targeting caspases can be added.

o Recombinant Caspase-6: Reconstitute lyophilized enzyme in an appropriate buffer as per
the manufacturer's instructions. Store in aliquots at -80°C.

Assay Procedure for Cell Lysates

o Cell Culture and Treatment: Plate cells at a desired density and treat with the experimental
compound or stimulus to induce apoptosis. Include both positive (e.g., staurosporine-treated)
and negative (untreated) controls.

e Cell Lysis:
o Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
o Wash the cell pellet once with ice-cold PBS.
o Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 pL per 1-5 x 106 cells).
o Incubate on ice for 15-30 minutes with occasional vortexing.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
o Collect the supernatant (cytosolic extract) for the assay.

e Protein Quantification: Determine the protein concentration of each cell lysate using a
standard method (e.g., Bradford or BCA assay).

e Assay Setup:
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o In a black, flat-bottom 96-well plate, add 50-100 pg of protein from each cell lysate to
individual wells.

o Adjust the volume of each well to 90 pL with Assay Buffer.

o Include a blank well containing Assay Buffer only.

¢ Reaction Initiation:

o Prepare a 2X working solution of Z-VEID-AFC by diluting the 10 mM stock to 100 pM in
Assay Buffer.

o Add 10 pL of the 2X Z-VEID-AFC working solution to each well to achieve a final
concentration of 10 pM.

 Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

o Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader
with excitation at ~400 nm and emission at ~505 nm.

Data Analysis

» Subtract the fluorescence reading of the blank from all other readings.
o Normalize the fluorescence intensity to the protein concentration for cell lysate experiments.

o Express caspase-6 activity as relative fluorescence units (RFU) or calculate the fold-change
in activity compared to the negative control.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant
to the use of Z-VEID-AFC.
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Caption: Caspase-6 Mediated Apoptosis Signaling Pathway.
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Caption: Experimental Workflow for Caspase-6 Inhibition Study.
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¢ To cite this document: BenchChem. [Z-VEID-AFC: A Technical Guide for Researchers in
Apoptosis and Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028536#what-is-z-veid-afc-used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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